molecular formula C16H16N2O2 B1431619 3-Methoxy-2-(4-methoxybenzylamino)benzonitrile CAS No. 1437794-83-6

3-Methoxy-2-(4-methoxybenzylamino)benzonitrile

Cat. No.: B1431619
CAS No.: 1437794-83-6
M. Wt: 268.31 g/mol
InChI Key: AZRZUSNFWXXKED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-2-(4-methoxybenzylamino)benzonitrile is an organic compound with the molecular formula C16H16N2O2 and a molecular weight of 268.32 g/mol . It is characterized by the presence of methoxy groups and a benzonitrile moiety, making it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(4-methoxybenzylamino)benzonitrile typically involves the reaction of 3-methoxybenzonitrile with 4-methoxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-(4-methoxybenzylamino)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines.

Scientific Research Applications

3-Methoxy-2-(4-methoxybenzylamino)benzonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(4-methoxybenzylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy and benzonitrile groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzonitrile: Lacks the 4-methoxybenzylamino group, making it less complex.

    4-Methoxybenzylamine: Does not contain the benzonitrile moiety.

    2-(4-Methoxybenzylamino)benzonitrile: Similar structure but lacks the methoxy group at the 3-position.

Uniqueness

3-Methoxy-2-(4-methoxybenzylamino)benzonitrile is unique due to the presence of both methoxy and benzonitrile groups, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-methoxy-2-[(4-methoxyphenyl)methylamino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-19-14-8-6-12(7-9-14)11-18-16-13(10-17)4-3-5-15(16)20-2/h3-9,18H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRZUSNFWXXKED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=CC=C2OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-2-(4-methoxybenzylamino)benzonitrile
Reactant of Route 2
Reactant of Route 2
3-Methoxy-2-(4-methoxybenzylamino)benzonitrile
Reactant of Route 3
Reactant of Route 3
3-Methoxy-2-(4-methoxybenzylamino)benzonitrile
Reactant of Route 4
Reactant of Route 4
3-Methoxy-2-(4-methoxybenzylamino)benzonitrile
Reactant of Route 5
Reactant of Route 5
3-Methoxy-2-(4-methoxybenzylamino)benzonitrile
Reactant of Route 6
Reactant of Route 6
3-Methoxy-2-(4-methoxybenzylamino)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.